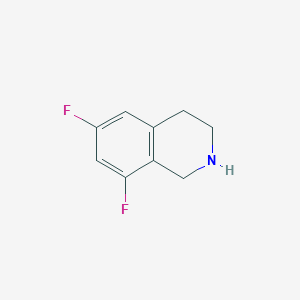

6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

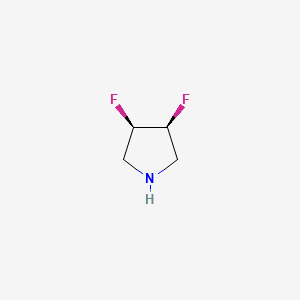

6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9F2N . It is a derivative of tetrahydroisoquinoline, a structural motif found in many natural products and therapeutic lead compounds .

Synthesis Analysis

The synthesis of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F2N.ClH/c10-7-3-6-1-2-12-5-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H . This indicates that the compound has a tetrahydroisoquinoline core with two fluorine atoms attached at the 6 and 8 positions.Chemical Reactions Analysis

Tetrahydroisoquinolines, including this compound, have been explored for C(1)-functionalization with alkynes using various heterogeneous catalysts . These reactions are part of a broader interest in the synthesis of C(1)-substituted tetrahydroisoquinolines, which can act as precursors for various alkaloids displaying multifarious biological activities .Physical and Chemical Properties Analysis

The molecular weight of this compound is 205.63 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

PNMT Inhibition and Selectivity Enhancement

One significant application of 6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline derivatives is in the field of enzyme inhibition, specifically targeting phenylethanolamine N-methyltransferase (PNMT). Research conducted by Grunewald et al. (2006) revealed that fluorination of tetrahydroisoquinolines (THIQs) alters the compound's pKa, affecting its binding affinity to receptors. In their study, 3-methyl-THIQs were investigated for their PNMT inhibitory potency. It was found that beta-fluorination of THIQs can be used to enhance selectivity for PNMT inhibition while maintaining low affinity for alpha(2)-adrenoceptors. This balance is crucial for the design of potent and selective pharmacological agents (G. L. Grunewald, Mitchell R Seim, Jian Lu, Mariam Makboul, K. R. Criscione, 2006).

Synthesis of Fluorinated Compounds

Another application involves the synthesis of various fluorinated compounds using tetrahydroisoquinolines. For instance, Punirun et al. (2018) developed an efficient C1-difluoromethylation process for tetrahydroisoquinolenes, leading to the formation of C1-difluoro(phenylsulfanyl)methylated tetrahydroisoquinoline adducts. These adducts serve as key precursors in the synthesis of fluorinated pyrrolo[2,1-a]isoquinoline and benzo[a]quinolizidines (Teerachai Punirun, D. Soorukram, C. Kuhakarn, V. Reutrakul, M. Pohmakotr, 2018).

Asymmetric Synthesis

The field of asymmetric synthesis also utilizes this compound derivatives. Liu et al. (2015) outlined novel strategies for the catalytic asymmetric synthesis of C1-chiral tetrahydroisoquinolines, highlighting their importance in natural products and as chiral scaffolds in asymmetric catalysis. The paper summarized recent stereoselective methods for the synthesis of these compounds, emphasizing their applications in the total synthesis of alkaloid natural products (Wangsheng Liu, Shasha Liu, Ruiwen Jin, Hao Guo, Jinbo Zhao, 2015).

Multicomponent Reactions

This compound is also significant in multicomponent reactions. Kaur and Kumar (2020) discussed the advancements in the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions. Such reactions are crucial for synthesizing C(1)-substituted derivatives, acting as precursors for various alkaloids with diverse biological activities (P. Kaur, Rakesh Kumar, 2020).

Eco-friendly Synthesis

Lastly, the compound plays a role in eco-friendly synthetic approaches. Damera and Pagadala (2023) reported on the green synthesis of multi-functionalized benzenes, including 1,2,3,4-tetrahydroisoquinoline-6,8-dicarbonitrile derivatives. This approach aligns with the principles of green chemistry, emphasizing the efficient and environmentally friendly synthesis of bioactive molecules (Thirupathi Damera, Ramakanth Pagadala, 2023).

Safety and Hazards

Zukünftige Richtungen

Tetrahydroisoquinolines, including 6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline, have garnered significant attention in the scientific community due to their diverse biological activities . Future research will likely continue to explore the synthesis of novel tetrahydroisoquinoline analogs with potent biological activity, as well as their potential applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

6,8-difluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNWOYKUWYLBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101264494 | |

| Record name | 6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101264494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874942-09-3 | |

| Record name | 6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874942-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Difluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101264494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methylphenyl)methyl]prop-2-en-1-amine](/img/structure/B3057978.png)

![2-Methylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B3057980.png)

![7-(Difluoromethyl)-2,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3057987.png)

![[2-(2-Methylphenoxy)phenyl]methanamine](/img/structure/B3057993.png)